molecular formula C11H14O B1330555 4,4-Dimethylchroman CAS No. 40614-27-5

4,4-Dimethylchroman

カタログ番号: B1330555
CAS番号: 40614-27-5
分子量: 162.23 g/mol
InChIキー: IZOJLZIGCQKKKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: 4,4-Dimethylchroman can be synthesized through several methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is typically heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Continuous flow processes and microwave-assisted synthesis are also explored to enhance efficiency and reduce reaction times .

化学反応の分析

Types of Reactions: 4,4-Dimethylchroman undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromanone derivatives, while reduction can produce chromanol compounds .

作用機序

The mechanism of action of 4,4-dimethylchroman involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with specific enzymes or receptors to exert its therapeutic effects. Molecular docking and structure-activity relationship studies provide insights into its binding affinities and pharmacological properties .

類似化合物との比較

生物活性

4,4-Dimethylchroman is a compound with significant biological activity and potential therapeutic applications. This article discusses its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a chroman skeleton with two methyl groups at the 4-position. This structural configuration enhances its chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to diverse derivatives with distinct biological properties.

The biological activity of this compound is primarily attributed to its antioxidant properties. It is believed to scavenge free radicals, thereby protecting cells from oxidative stress. Additionally, its derivatives may inhibit specific enzymes or receptors involved in disease pathways, contributing to their therapeutic effects. For instance, studies indicate that certain derivatives can act as potent inhibitors of monoamine oxidases (MAO), which are implicated in neurodegenerative disorders .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help mitigate oxidative stress in cells.
  • Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving reactive oxygen species (ROS) production and cell cycle arrest .
  • Neuroprotective Effects : Certain studies suggest that this compound derivatives may offer protection against neurodegenerative diseases by modulating oxidative stress pathways.

Data Table: Biological Activities of this compound Derivatives

Derivative Biological Activity Mechanism Reference
7-Methoxy-4,4-dimethylchromanAntioxidantScavenging free radicals
4-Hydroxy-2,2-dimethylchromanAnticancerInducing ROS production
4,4'-DimethoxychalconeInhibits cell proliferationCell cycle arrest via oxidative stress

Case Studies

  • Anticancer Activity : A study evaluated the effects of a specific derivative of this compound on various cancer cell lines. Results indicated that treatment led to significant reductions in cell viability and induced apoptosis through ROS-mediated pathways .
  • Neuroprotective Effects : In a model of neurodegeneration, researchers administered a derivative of this compound to assess its protective effects against oxidative damage. The findings demonstrated a marked decrease in neuronal cell death compared to controls, suggesting potential for therapeutic use in conditions like Alzheimer's disease.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Characteristics
Chroman-4-oneLacks methyl groupsBasic chroman structure without additional substituents
FlavanoneContains a double bondSignificant biological activity with estrogenic effects
IsoflavoneKnown for estrogenic activityUsed in medicinal chemistry for various applications

特性

IUPAC Name

4,4-dimethyl-2,3-dihydrochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOJLZIGCQKKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311752
Record name 4,4-dimethylchroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40614-27-5
Record name NSC245127
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4-dimethylchroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a dry, ice-cooled flask containing 34.95g (0.134 mol) of stannic chloride was added quickly under argon 63.0g (0.669 mol) of phenol. The mixture was stirred at 0 degrees C. for 0.5 hour and then treated with 43.0g (0.135 mol) of diphenyl-3-methyl-3-buten-1-yl phosphate (Compound 75), followed by a 5 ml carbon disulfide rinse. The mixture was stirred at room temperature for 21 hours and then quenched by pouring onto 700 g ice and 1 liter of 1.5N NaOH. The mixture was extracted with 1×600 ml and 2×300 ml ether. The combined ether fractions were washed with 2N NaOH, saturated NaCl and dried (MgSO4). Solvent was removed in vacuo and the residue purified by flash chromatography (silica; 2% ether in hexane) to give the title compound as a colorless oil. PMR (CDCl3) δ: 1.34 (6H), 1.80-1.85 (2H, m), 4.15-4.20 (2H, m), 6.80 (1H dd, J~8.1 hz, 1.5 Hz), 6.87 (1H, td, J~8.1 Hz, 1.5 Hz), 7.07 (1H, td, J~8.1 Hz, 1.5 Hz), 7.26 (1H, dd, J~8.1 Hz, 1.5 H).
[Compound]
Name
stannic chloride
Quantity
34.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
diphenyl-3-methyl-3-buten-1-yl phosphate
Quantity
43 g
Type
reactant
Reaction Step Three
Name
Compound 75
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a dry, ice-cooled flask containing 34.95 g (0.134 mol) of stannic chloride was added quickly under argon 63.0 g (0.669 mol) of phenol. The mixture was stirred at 0° C. for 0.5 hour and then treated with 43.0 g (0.135 mol) of diphenyl-3-methyl-3-buten-1-yl phosphate (from Example 7), followed by a 5 ml carbon disulfide rinse. The mixture was stirred at room temperature for 21 hours and then quenched by pouring onto 700 g ice and 1 litre of 1.5N NaOH. The mixture was extracted with 1×600 ml and 2×300 ml ether. The combined ether fractions were washed with 2N NaOH, saturated NaCl and dried (MgSO4). Solvent was removed in vacuo and the residue purified by flash chromatography (silica; 2% ether in hexane) to give the title compound as a colorless oil. PMR (CDCl3)67: 1.34 6HCA1°80-1°85 2HA mCA 4°15-4°20 2HA mcA 6°80 1Ha ddA J~8.1 Hz, 1.5 Hz), (1H, td, J~8.1Hz, 5.1 Hz), 7.07 (1H, td, J~8.1 Hz, 1.5 Hz), 7.26 (1H, dd, J~8.1 Hz, 1.5 Hz).
[Compound]
Name
stannic chloride
Quantity
34.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
diphenyl-3-methyl-3-buten-1-yl phosphate
Quantity
43 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 19.2 g 2-methyl-4-phenoxy-1-butene and 50 ml of anhydrous hydrogen fluoride was stored at room temperature for 3 days. The mixture was then diluted with 500 ml of diethyl ether and the resulting mixture was washed with saturated sodium bicarbonate solution (2×500 ml). It was then dried (MgSO4) and concentrated in vacuo to give 17.7 g of the title compound as an oil. Yield 92%.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethylchroman
Reactant of Route 2
4,4-Dimethylchroman
Reactant of Route 3
4,4-Dimethylchroman
Reactant of Route 4
4,4-Dimethylchroman
Reactant of Route 5
4,4-Dimethylchroman
Reactant of Route 6
4,4-Dimethylchroman

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。